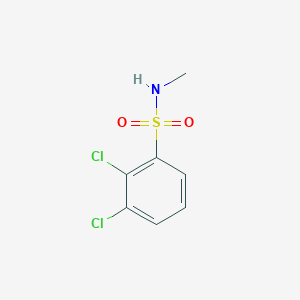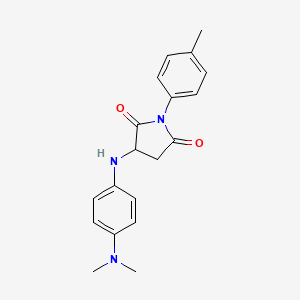
3-((4-(Dimethylamino)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Dimethylamino)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones that stimulate insulin secretion.
科学的研究の応用
Chemical Synthesis and Reactivity
Several studies have explored the chemical reactivity and synthetic applications of compounds structurally related to "3-((4-(Dimethylamino)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione." For instance, the work by Gulevskaya, Besedin, and Pozharskii (1999) on purines, pyrimidines, and fused systems demonstrated that dimethylpyrimido derivatives react with primary amines in the presence of an oxidant to yield 4-amino derivatives, highlighting the potential for creating diverse chemical structures through such reactions (Gulevskaya et al., 1999).
Material Science Applications
In the field of materials science, Kumar et al. (2018) reported on the synthesis and structural analysis of a diketopyrrolopyrrole derivative that was end-capped with a dimethylaminophenyl moiety. This compound demonstrated stable electronic properties and was used in the construction of field-effect transistors and inverters, indicating its utility in developing stable electronic devices with polymeric gate dielectrics (Kumar et al., 2018).
Biochemical Evaluation
Research into the biochemical properties of compounds akin to "this compound" has also been conducted. Daly et al. (1986) synthesized a series of (aminophenyl)pyrrolidine-2,5-diones, evaluating their inhibitory activity towards human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems. Some compounds exhibited selective, competitive inhibition, underscoring the potential for designing inhibitors based on the pyrrolidine-dione framework (Daly et al., 1986).
Optoelectronic Properties
Wazzan and Irfan (2019) investigated the optoelectronic and charge transport properties of Pechmann dyes related to the core structure of "this compound." Their study provides insights into the potential use of such compounds in organic light-emitting diodes (OLEDs), highlighting the importance of structural modification on the electronic properties and performance of OLED materials (Wazzan & Irfan, 2019).
特性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-8-16(9-5-13)22-18(23)12-17(19(22)24)20-14-6-10-15(11-7-14)21(2)3/h4-11,17,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKMGOAOAGGMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

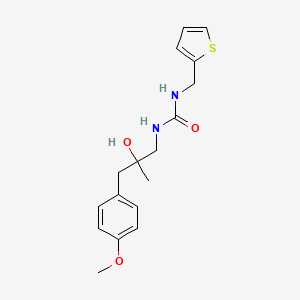

![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)
![4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol](/img/structure/B2583501.png)

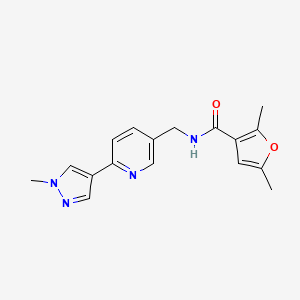
![N-methyl-1-{5-[(2-thienylacetyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2583505.png)


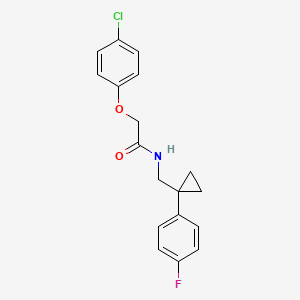
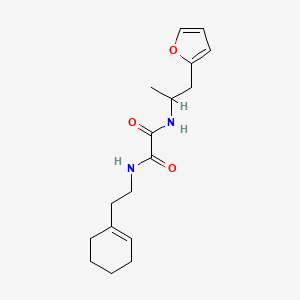

![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)
